1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
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Description
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
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Biological Activity
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone, also known as a derivative of the oxazolidinone class, has garnered attention for its potential biological activities. This compound's structure includes a thioxo group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antitumor effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H15NO2S
- CAS Number : 113023-57-7
- Molecular Weight : 189.29 g/mol
- Chemical Structure : The compound features a thioxo oxazolidinone core, which is known for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxazolidinone framework exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting the translation process.
- Case Studies :
- A study demonstrated that derivatives of oxazolidinones showed potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
- Another investigation highlighted the effectiveness of oxazolidinone derivatives against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Oxazolidinone Derivative A | MRSA | 0.5 |
Oxazolidinone Derivative B | M. tuberculosis | 1.0 |
Antifungal Activity
The compound has also shown potential antifungal properties:
- Research Findings : Molecular docking studies indicated that the thioxo group enhances the compound's binding affinity to fungal targets, making it a candidate for antifungal drug development.
- Case Studies :
Compound | Target Fungus | Activity Level |
---|---|---|
Thioxo-Oxazolidinone | Candida albicans | Moderate |
Thioxo-Oxazolidinone | Aspergillus niger | High |
Antitumor Activity
Emerging studies suggest that this compound may possess antitumor properties:
Properties
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.